Mep-fubica, scientifically known as methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, is a synthetic compound categorized under new psychoactive substances. It has gained attention in the research community due to its structural similarities to other synthetic cannabinoids and its potential applications in various scientific fields. The molecular formula of mep-fubica is , with a molecular weight of 382.40 g/mol .
Mep-fubica falls under the classification of synthetic cannabinoids, which are compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. This classification places it within a broader category of psychoactive substances that are often studied for their pharmacological effects and potential therapeutic uses .
The synthesis of mep-fubica can be achieved through various organic chemistry methods, typically involving multi-step reactions that include amide formation and esterification. The precise synthetic route may vary depending on the desired purity and yield.
The synthesis often involves:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Mep-fubica has a complex molecular structure characterized by an indole ring system substituted with a 4-fluorobenzyl group and a pentanoate moiety. The stereochemistry at the chiral center contributes to its biological activity.
These notations provide a detailed representation of the compound's structure for computational modeling and analysis.
Mep-fubica can undergo various chemical reactions typical of amides and esters. These include hydrolysis under acidic or basic conditions, which can lead to the regeneration of the starting materials or related compounds.
Key reactions involve:
Understanding these reactions is crucial for predicting the behavior of mep-fubica in biological systems and its environmental stability.
The mechanism of action for mep-fubica involves interaction with cannabinoid receptors in the brain, particularly CB1 receptors. This interaction mimics the effects of natural cannabinoids by modulating neurotransmitter release.
Research indicates that mep-fubica may exhibit both agonistic and antagonistic properties depending on receptor subtype and concentration. This duality contributes to its complex pharmacological profile .
Mep-fubica is relatively stable under standard laboratory conditions but may decompose when exposed to extreme pH levels or high temperatures. Its solubility varies significantly across solvents, being more soluble in organic solvents compared to water .
Mep-fubica is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. It serves as a reference standard in toxicology studies aimed at understanding synthetic cannabinoids' impact on health. Additionally, it may be explored for its potential uses in developing new therapeutic agents targeting cannabinoid receptors.
Mep-fubica is systematically designated as methyl 2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate (IUPAC name) and alternatively termed methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate [3] [5]. Its molecular formula is C~22~H~23~FN~2~O~3~, with a molecular weight of 382.43 g/mol [3] [8]. The compound features a crystalline solid morphology at ambient temperature [3].
Structurally, Mep-fubica belongs to the indole-3-carboxamide subclass of synthetic cannabinoids, characterized by:
This architecture shares core motifs with established SCRAs like MMB-FUBICA and 5F-MDMB-PICA but is distinguished by its specific esterification pattern and lack of terminal fluorination on the pentanoate chain [3]. The fluorobenzyl group enhances lipid solubility and potentially influences cannabinoid receptor affinity, though empirical binding data remains unavailable.
Table 1: Nomenclature and Structural Descriptors of Mep-fubica
Property | Specification |
---|---|
Systematic Name | methyl 2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |
CAS Registry Number | 2749985-70-2 |
Molecular Formula | C~22~H~23~FN~2~O~3~ |
Canonical SMILES | CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
InChI Key | NJKBTNATMCPTGH-UHFFFAOYSA-N |
XLogP3 | 4.2 (Predicted octanol-water partition coefficient) |
Mep-fubica was first documented in forensic and chemical reference databases circa 2023–2024, evidenced by its inclusion in the United Nations Office on Drugs and Crime (UNODC) substance library [5]. This aligns with a broader trend of indole-derived SCRAs proliferating in NPS markets following regulatory controls on earlier generations (e.g., JWH and CP compounds).
Geographically, its detection has been primarily anecdotal or inferential rather than empirically substantiated in published forensic reports. The compound’s availability through online research chemical vendors targeting international markets suggests diffuse, multi-jurisdictional distribution [3]. However, quantitative data on seizures, prevalence in toxicological screenings, or regional hotspots remains absent from open scientific literature. This contrasts with structurally similar compounds like 5F-MDMB-PICA, which have documented forensic detections across Europe, North America, and Asia.
The temporal trajectory of Mep-fubica’s market appearance corresponds with increased regulatory scrutiny on valinate and * tert-leucinate*-derived SCRAs (e.g., MDMB-4en-PINACA), prompting manufacturers to explore alternative esterifications and sidechain modifications. Its synthesis via mechanochemical solvent-free routes [3] facilitates clandestine production, though large-scale manufacturing has not been corroborated by law enforcement reports.
The scientific understanding of Mep-fubica remains markedly underdeveloped, presenting critical research imperatives across three domains:
No peer-reviewed studies detail its mass spectral fragmentation patterns, nuclear magnetic resonance (NMR) profiles, or gas chromatography retention indices. While basic molecular descriptors exist [3] [5], the absence of reference spectra impedes forensic identification in seized materials or biological matrices. Development of validated analytical methods is essential, particularly given the compound’s structural similarity to regulated analogues.
In vivo transformation products (phase I and II metabolites) are entirely uncharacterized. Identification of urinary or blood biomarkers is crucial for toxicological screening, as parent compounds are rarely detected in biological samples. The ester moiety and fluorobenzyl group suggest potential hydrolysis, oxidative defluorination, or glucuronidation pathways, but these hypotheses lack experimental validation.
Mep-fubica’s physicochemical properties (LogP=4.2; hydrogen bond acceptor count=4) [3] indicate significant challenges in differentiating it from co-eluting interferents in biological extracts. Machine learning approaches for digital forensics show promise in predicting NPS signatures [4], but application to novel SCRAs like Mep-fubica requires training datasets that do not yet exist.
Table 2: Key Knowledge Gaps and Research Priorities
Research Domain | Current Status | Urgency Level |
---|---|---|
Reference Spectra | No published NMR/MS libraries | Critical |
Metabolic Profiling | No in vitro or in vivo studies | High |
Detection Methods | No validated forensic or clinical assays | High |
Stability Data | Degradation pathways unknown | Moderate |
Receptor Binding Studies | CB1/CB2 affinity and efficacy undetermined | Moderate |
These gaps collectively undermine public health surveillance and forensic response capabilities. The compound’s structural novelty necessitates updating spectral databases used in automated forensic tools, which currently prioritize established NPS classes [9]. Furthermore, without elucidated metabolites, clinical toxicology laboratories cannot develop targeted screens for intoxication cases. International collaboration through platforms like the Digital Forensics Research Workshop (DFRWS) [9] could accelerate method harmonization, though dedicated research investment remains paramount.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7